
msADP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) that affects millions of people worldwide. MS is characterized by inflammation, demyelination, and axonal damage, leading to a range of neurological symptoms and disabilities. MS is a complex disease with no known cure, and current treatments are limited in their efficacy and safety. Therefore, there is a need for new and effective therapies to treat MS.
One promising approach is the use of the synthetic compound, msADP, which has shown potential as a therapeutic agent for MS.
Mecanismo De Acción
The exact mechanism of action of msADP is not fully understood, but it is believed to involve the modulation of immune cell function. MsADP has been shown to inhibit the activation of T cells and B cells, which are key players in the immune response in msADP. MsADP also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which contribute to the inflammatory response in msADP.
Biochemical and Physiological Effects
MsADP has been shown to have a number of biochemical and physiological effects that may be beneficial in the treatment of msADP. These include:
- Inhibition of T cell and B cell activation
- Inhibition of pro-inflammatory cytokine production
- Reduction of inflammation, demyelination, and axonal damage
- Neuroprotective effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of msADP is that it has been extensively studied in preclinical models of msADP, and the results have been promising. MsADP has been shown to be effective in reducing inflammation, demyelination, and axonal damage, leading to improvements in neurological function. Another advantage is that msADP is a synthetic compound, which means that it can be easily synthesized and modified for optimal efficacy.
One limitation of msADP is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that msADP may have off-target effects, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on msADP. One direction is to further elucidate the mechanism of action of msADP, which could lead to the development of more effective therapies for msADP. Another direction is to test the safety and efficacy of msADP in clinical trials, which could pave the way for its use in humans. Finally, researchers could explore the potential of combining msADP with other therapies for msADP, such as immunomodulatory drugs or stem cell therapy.
Métodos De Síntesis
MsADP is a synthetic compound that was first synthesized in 2009 by a team of researchers led by Dr. Hui-Ming Zhang at the Chinese Academy of Sciences. The synthesis of msADP involves a multi-step process that starts with the reaction of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid with 4-chlorobenzaldehyde in the presence of a base. This is followed by a series of reactions that result in the formation of msADP.
Aplicaciones Científicas De Investigación
MsADP has been extensively studied in preclinical models of msADP, and the results have been promising. In animal models of msADP, msADP has been shown to reduce inflammation, demyelination, and axonal damage, leading to improvements in neurological function. MsADP has also been shown to have a neuroprotective effect, which may be beneficial in preventing or delaying the progression of msADP.
Propiedades
Número CAS |
118790-66-2 |
|---|---|
Nombre del producto |
msADP |
Fórmula molecular |
C10H17N3O10P2 |
Peso molecular |
401.2 g/mol |
Nombre IUPAC |
[5-[(6-aminopyrimidin-4-yl)methyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N3O10P2/c11-8-2-5(12-4-13-8)1-6-9(14)10(15)7(22-6)3-21-25(19,20)23-24(16,17)18/h2,4,6-7,9-10,14-15H,1,3H2,(H,19,20)(H2,11,12,13)(H2,16,17,18) |
Clave InChI |
AFRPZTUILYHHGY-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Sinónimos |
6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate 6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate, (beta-anomer) msADP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





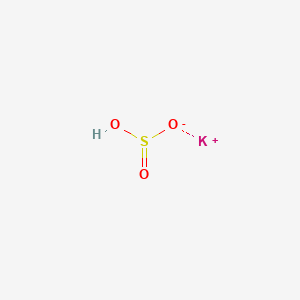
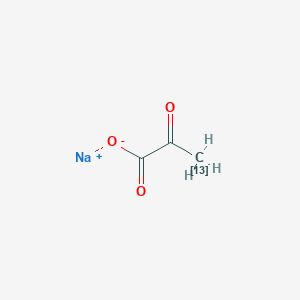
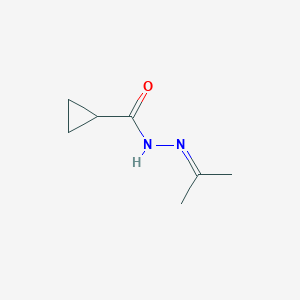
![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)
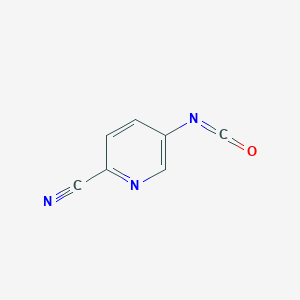


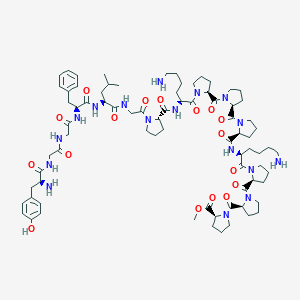

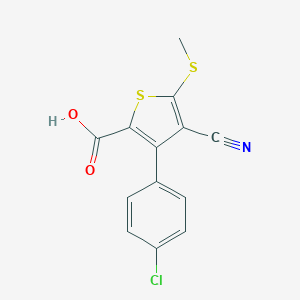

![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)